molecular formula C14H19N3O2 B2776105 2-(butan-2-yloxy)-N-(1-cyano-1-methylethyl)pyridine-4-carboxamide CAS No. 1797207-08-9

2-(butan-2-yloxy)-N-(1-cyano-1-methylethyl)pyridine-4-carboxamide

Cat. No. B2776105
CAS RN: 1797207-08-9
M. Wt: 261.325
InChI Key: KSDZOKSPZOUFEC-UHFFFAOYSA-N
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Description

2-(butan-2-yloxy)-N-(1-cyano-1-methylethyl)pyridine-4-carboxamide, also known as BAY 61-3606, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective inhibitor of the platelet-derived growth factor receptor (PDGFR) and has been shown to have a range of biochemical and physiological effects.

Mechanism of Action

2-(butan-2-yloxy)-N-(1-cyano-1-methylethyl)pyridine-4-carboxamide 61-3606 is a selective inhibitor of PDGFR, meaning that it specifically targets this receptor and does not affect other receptor tyrosine kinases. The compound binds to the ATP-binding site of the receptor, preventing the activation of downstream signaling pathways that are involved in cell proliferation, migration, and survival.
Biochemical and Physiological Effects
2-(butan-2-yloxy)-N-(1-cyano-1-methylethyl)pyridine-4-carboxamide 61-3606 has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound inhibits the proliferation and migration of various cell types, including smooth muscle cells and fibroblasts. In vivo studies have also shown that 2-(butan-2-yloxy)-N-(1-cyano-1-methylethyl)pyridine-4-carboxamide 61-3606 can reduce neointima formation in animal models of vascular injury.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(butan-2-yloxy)-N-(1-cyano-1-methylethyl)pyridine-4-carboxamide 61-3606 in lab experiments is its selectivity for PDGFR. This allows researchers to specifically target this receptor and investigate its role in various cellular processes. However, one limitation of using 2-(butan-2-yloxy)-N-(1-cyano-1-methylethyl)pyridine-4-carboxamide 61-3606 is that it may not accurately reflect the physiological effects of inhibiting PDGFR in vivo. Additionally, the compound may have off-target effects that could complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on 2-(butan-2-yloxy)-N-(1-cyano-1-methylethyl)pyridine-4-carboxamide 61-3606. One area of interest is the role of PDGFR in cancer, as this receptor has been implicated in the development and progression of various types of tumors. Another potential direction is the use of 2-(butan-2-yloxy)-N-(1-cyano-1-methylethyl)pyridine-4-carboxamide 61-3606 in combination with other inhibitors to target multiple signaling pathways simultaneously. Finally, further studies are needed to fully understand the physiological effects of PDGFR inhibition and the potential therapeutic applications of 2-(butan-2-yloxy)-N-(1-cyano-1-methylethyl)pyridine-4-carboxamide 61-3606.

Synthesis Methods

The synthesis of 2-(butan-2-yloxy)-N-(1-cyano-1-methylethyl)pyridine-4-carboxamide 61-3606 involves several steps, including the reaction of 4-cyano-2-fluoropyridine with tert-butyl 2-(bromomethyl)butanoate to form 2-(bromomethyl)-4-cyano-5-fluoropyridine. This intermediate is then reacted with tert-butyl 2-(hydroxymethyl)butanoate to form 2-(butan-2-yloxy)-4-cyano-5-fluoropyridine. Finally, the tert-butyl ester is removed using trifluoroacetic acid to yield the final product, 2-(butan-2-yloxy)-N-(1-cyano-1-methylethyl)pyridine-4-carboxamide 61-3606.

Scientific Research Applications

2-(butan-2-yloxy)-N-(1-cyano-1-methylethyl)pyridine-4-carboxamide 61-3606 has been used extensively in scientific research as a tool to study the role of PDGFR in various biological processes. PDGFR is a receptor tyrosine kinase that plays a key role in cell proliferation, migration, and survival. By inhibiting PDGFR, 2-(butan-2-yloxy)-N-(1-cyano-1-methylethyl)pyridine-4-carboxamide 61-3606 can be used to investigate the role of this receptor in various cellular processes.

properties

IUPAC Name

2-butan-2-yloxy-N-(2-cyanopropan-2-yl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-5-10(2)19-12-8-11(6-7-16-12)13(18)17-14(3,4)9-15/h6-8,10H,5H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDZOKSPZOUFEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=NC=CC(=C1)C(=O)NC(C)(C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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